molecular formula C9H4Cl2F3N3 B11932649 1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole

1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole

Cat. No.: B11932649
M. Wt: 282.05 g/mol
InChI Key: XVFXHCLMGYJAQI-UHFFFAOYSA-N
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Chemical Reactions Analysis

ARUK3001185 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ARUK3001185 has a wide range of scientific research applications, including:

Mechanism of Action

ARUK3001185 exerts its effects by inhibiting the enzyme Notum, which is involved in the deacylation of Wnt proteins. By inhibiting Notum, ARUK3001185 prevents the suppression of Wnt signaling, thereby promoting the activation of Wnt pathways. This mechanism is crucial for its potential therapeutic effects in diseases where Wnt signaling is dysregulated .

Comparison with Similar Compounds

ARUK3001185 is unique compared to other Notum inhibitors due to its high potency, selectivity, and ability to penetrate the brain. Similar compounds include:

    1-(2,4-dichlorophenyl)-1H-1,2,3-triazole: A structurally similar compound but with different substituents on the phenyl ring.

    1-(2,4-difluorophenyl)-1H-1,2,3-triazole: Another similar compound with fluorine substituents instead of chlorine.

    1-(2,4-dibromophenyl)-1H-1,2,3-triazole: A compound with bromine substituents, showing different reactivity and biological activity.

These compounds share a similar triazole core but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C9H4Cl2F3N3

Molecular Weight

282.05 g/mol

IUPAC Name

1-[2,4-dichloro-3-(trifluoromethyl)phenyl]triazole

InChI

InChI=1S/C9H4Cl2F3N3/c10-5-1-2-6(17-4-3-15-16-17)8(11)7(5)9(12,13)14/h1-4H

InChI Key

XVFXHCLMGYJAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N2C=CN=N2)Cl)C(F)(F)F)Cl

Origin of Product

United States

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